1-(1,4-dioxan-2-yl)-N-methylmethanamine
Overview
Description
1,4-Dioxane is a heterocyclic organic compound. It is a colorless liquid with a faint sweet odor similar to that of diethyl ether . It is classified as an ether .
Synthesis Analysis
1,4-Dioxanes can be synthesized through various methods. One renowned approach relies on intramolecular cyclizations of 1,2-diol derivatives . Another method involves the coupling of carbon radicals generated during photolysis, radiolysis, oxidation reactions, and organometallic catalyzed reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, 1,4-Dioxan-2-yl(diphenyl)methanol has a molecular formula of C17H18O3 .
Chemical Reactions Analysis
The chemical reactions of 1,4-dioxanes depend on their substituents. For example, α-monoalkoxyalkyl radicals produced from 1,4-dioxane react with 4-nitrobenzonitrile by addition to give N-alkoxyaminoxyl-type radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For example, 1,4-Dioxan-2-yl hydroperoxide has a density of 1.3±0.1 g/cm3 .
Scientific Research Applications
Environmental Impact and Remediation
1,4-Dioxane is a contaminant found in various consumer and food products, and its characteristics enable widespread contamination of drinking water supplies. Over one-fifth of U.S. public drinking water supplies contain detectable levels of 1,4-dioxane. The difficulty in removing 1,4-dioxane from water using conventional adsorption and membrane filtration techniques underscores the need for alternative approaches. Animal studies suggest 1,4-dioxane is a probable human carcinogen, necessitating further research on human health effects, environmental fate, analytical detection, and treatment technologies (Godri Pollitt et al., 2019).
Cancer Therapy
Research into inhibitors of indoleamine-2,3-dioxygenase (IDO), an immunosuppressive enzyme, highlights the potential of targeting IDO for cancer therapy. Clinical trials using an inhibitor of IDO, 1-methyltryptophan (1MT), have been initiated. However, a thorough understanding of IDO biology is essential to comprehend the effect of IDO inhibitors and to provide a rationale for their therapeutic application in cancer (Löb et al., 2009).
Carcinogenic Potential and Health Effects
A critical review of 1,4-dioxane reveals its carcinogenic potential, primarily affecting the liver and nasal cavity via oral intake. High doses leading to liver toxicity are necessary for tumor development, suggesting that 1,4-dioxane acts as a tumor promoter. This indicates the importance of reevaluating the carcinogenic potency of 1,4-dioxane (Stickney et al., 2003).
Herbicide Toxicity and Environmental Impact
The worldwide use of 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide in agriculture and urban activities has led to environmental contamination. Research on 2,4-D toxicology and mutagenicity has advanced, aiming to understand its toxicity, resistance, and impact on non-target species. Future research should focus on molecular biology, gene expression, and pesticide degradation (Zuanazzi et al., 2020).
Soil Contamination and Human Exposure
Field studies examining the relationship between soil contamination by dioxins and dioxin levels in human serum indicate that soil levels are not significant predictors for serum concentrations. Instead, factors like age, gender, and lifestyle choices are more strongly correlated with serum dioxin levels. This suggests limited ongoing exposure from contaminated soil (Demond et al., 2012).
Food Pathways and Human Exposures to Dioxins
Animal food products are significant pathways for human exposure to dioxins. Dioxins concentrate in the fat of animal products, leading to low background concentrations in the general human population. Reducing sources of dioxins is more effective than changing agricultural practices or food consumption patterns to decrease human exposure (Fries, 1995).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that 1,4-dioxanes can serve as useful chiral auxiliaries in asymmetric synthesis
Mode of Action
It’s known that the formation of c—c bonds is an important synthetic step in organic synthesis . The C—C bond coupling between the 2-position C atom of dioxane and the carbonyl C atom of benzophenone results in the formation of a stereocenter at atom C2 .
Biochemical Pathways
It’s known that the synthesis of 1,4-dioxanes with aliphatic substituents can be divided into two large groups: those based on c–h bond modification and on the construction of the heterocyclic ring .
Result of Action
It’s known that the compound crystallizes in a racemic mixture that forms one-dimensional chains via strong hydrogen bonding of the hydroxy group to the adjacent symmetry-generated 1,4-dioxan-2-yl group .
Action Environment
It’s known that the compound was synthesized using microwave irradiation to promote c—c bond coupling between dioxane and benzophenone .
Biochemical Analysis
Biochemical Properties
1-(1,4-Dioxan-2-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro or in vivo can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities . The compound can also affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may exert its effects on mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for understanding its activity and function within cells .
Properties
IUPAC Name |
1-(1,4-dioxan-2-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-4-6-5-8-2-3-9-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQGIBVMSBPIEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1COCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394323 | |
Record name | 1-(1,4-Dioxan-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264254-04-8 | |
Record name | 1-(1,4-Dioxan-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(1,4-dioxan-2-yl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.